Cas no 3877-89-2 ((3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione)
3877-89-2 structure
Product Name:(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione
Numéro CAS:3877-89-2
Le MF:C30H46O7
Mégawatts:518.682050228119
CID:320350
PubChem ID:68103146
Update Time:2024-03-01
(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione Propriétés chimiques et physiques
Nom et identifiant
-
- 19-Norlanost-5-ene-2,11,22-trione,3,16,20,25-tetrahydroxy-9-methyl-, (3a,9b,10a,16a)-
- Dihydroisocucurbitacin D
- Elatericin B, isotetrahydro-
- Isocucurbitacin R
- IsoelatericinB, tetrahydro- (7CI)
- Isotetrahydroelatericin B
- Tetrahydroisocucurbitacin I
- (3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,
- DTXSID601130995
- 3877-89-2
- (3alpha,9beta,10alpha,16alpha)-3,16,20,25-Tetrahydroxy-9-methyl-19-norlanost-5-ene-2,11,22-trione
- (3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione
- SCHEMBL10307339
- 19-Norlanost-5-ene-2,11,22-trione, 3,16,20,25-tetrahydroxy-9-methyl-, (3alpha,9beta,10alpha,16alpha)-
- (3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione
-
- Piscine à noyau: 1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17,19-20,23-24,32,35-37H,10-15H2,1-8H3/t17-,19-,20+,23+,24-,27+,28-,29+,30+/m1/s1
- La clé Inchi: YQLCUPUXBKOMCZ-PYZGANRSSA-N
- Sourire: O[C@@H]1C[C@@]2(C)[C@@H]3CC=C4C(C)(C)[C@@H](C(C[C@H]4[C@]3(C)C(C[C@]2(C)[C@H]1[C@@](C(CCC(C)(C)O)=O)(C)O)=O)=O)O
Propriétés calculées
- Qualité précise: 518.32435380g/mol
- Masse isotopique unique: 518.32435380g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 5
- Complexité: 1060
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 9
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 132
- Le xlogp3: 2
Propriétés expérimentales
- Couleur / forme: Powder
(3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione Littérature connexe
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
3877-89-2 ((3S,8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl]-3,16-dihydroxy-4,4,9,13,14-pentamethyl-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-2,11-dione) Produits connexes
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